![molecular formula C13H15BrN6O B10965004 (4-bromo-1-methyl-1H-pyrazol-3-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10965004.png)
(4-bromo-1-methyl-1H-pyrazol-3-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, as well as a piperazine ring substituted with a pyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by bromination and methylation. The piperazine ring is then introduced through a nucleophilic substitution reaction with a pyrimidine derivative. The reaction conditions often require the use of solvents such as toluene or dichloromethane, and catalysts like palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove specific substituents.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce dehalogenated compounds .
Scientific Research Applications
Chemistry
In chemistry, (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
It can be used in the synthesis of drugs targeting specific enzymes or receptors, particularly in the treatment of diseases such as cancer and infectious diseases .
Industry
In the industrial sector, (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is utilized in the production of advanced materials. Its derivatives can be incorporated into polymers or coatings to enhance their properties, such as thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A simpler compound with a similar pyrazole ring structure but lacking the piperazine and pyrimidine groups.
1-Methyl-4-bromopyrazole: Another related compound with a similar core structure but different substituents.
Uniqueness
What sets (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE apart from these similar compounds is its combination of the pyrazole and piperazine rings with a pyrimidine group. This unique structure provides it with distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H15BrN6O |
|---|---|
Molecular Weight |
351.20 g/mol |
IUPAC Name |
(4-bromo-1-methylpyrazol-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H15BrN6O/c1-18-9-10(14)11(17-18)12(21)19-5-7-20(8-6-19)13-15-3-2-4-16-13/h2-4,9H,5-8H2,1H3 |
InChI Key |
NJGOQLYHTUXKQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCN(CC2)C3=NC=CC=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1'-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,4'-piperidine]-3-carbonitrile](/img/structure/B10964922.png)

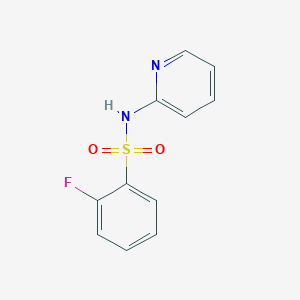
![5-({[2-(4-acetylpiperazin-1-yl)ethyl]amino}methylidene)-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10964938.png)
![Methyl 7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10964951.png)
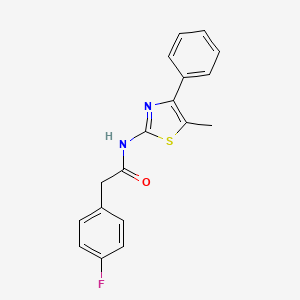
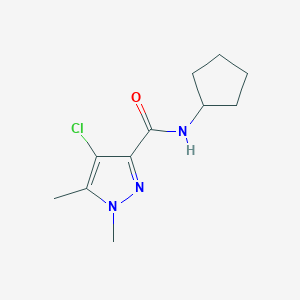
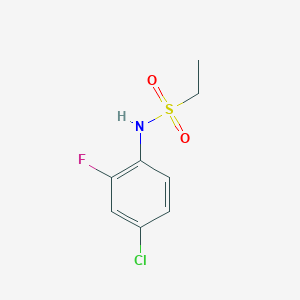
![N-[3-(morpholin-4-ylsulfonyl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B10964972.png)
![ethyl (2E)-2-cyano-3-(5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-yl)prop-2-enoate](/img/structure/B10964980.png)
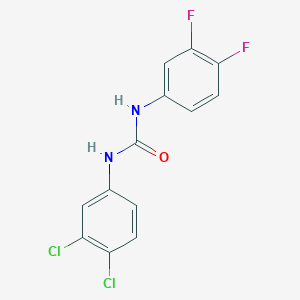
![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10964994.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[3-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10965002.png)
![1-(3-Fluorophenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea](/img/structure/B10965003.png)
